molecular formula C14H14F3NO2S B15057495 Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate

Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate

Cat. No.: B15057495
M. Wt: 317.33 g/mol
InChI Key: HMGOJCWOTBNWGA-UHFFFAOYSA-N
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Description

Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its trifluoromethyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances its ability to penetrate cell membranes and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Ethyl4-methyl-2-(4-(trifluoromethyl)phenyl)-4,5-dihydrothiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C14H14F3NO2S

Molecular Weight

317.33 g/mol

IUPAC Name

ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H14F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-4-6-10(7-5-9)14(15,16)17/h4-8,11H,3H2,1-2H3

InChI Key

HMGOJCWOTBNWGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

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